molecular formula C6H2Cl2FI B1529914 1,2-Dichloro-4-fluoro-3-iodobenzene CAS No. 1804886-54-1

1,2-Dichloro-4-fluoro-3-iodobenzene

Cat. No.: B1529914
CAS No.: 1804886-54-1
M. Wt: 290.89 g/mol
InChI Key: BBOYRGLUGRBDGN-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-fluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For example, starting with 1,2-dichloro-4-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-iodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-fluoro-3-iodobenzene is unique due to its specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes and research applications .

Properties

IUPAC Name

1,2-dichloro-4-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOYRGLUGRBDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283652
Record name Benzene, 1,2-dichloro-4-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804886-54-1
Record name Benzene, 1,2-dichloro-4-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804886-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-4-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-4-fluoro-3-iodobenzene
Reactant of Route 2
1,2-Dichloro-4-fluoro-3-iodobenzene
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1,2-Dichloro-4-fluoro-3-iodobenzene
Reactant of Route 4
1,2-Dichloro-4-fluoro-3-iodobenzene
Reactant of Route 5
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Reactant of Route 6
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1,2-Dichloro-4-fluoro-3-iodobenzene

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